1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide
Description
1H,5H,6H,7H-Indeno[5,6-d]imidazol-2-amine hydrobromide is a bicyclic heteroaromatic compound featuring a fused indeno-imidazole core with a primary amine group at position 2 and a hydrobromic acid salt form. Its molecular formula is C₁₀H₁₀N₃·HBr (theoretical molecular weight: 268.13 g/mol). The indeno-imidazole scaffold confers rigidity and planar geometry, which is advantageous for interactions with biological targets such as enzymes or receptors. The hydrobromide salt enhances aqueous solubility, making it suitable for pharmaceutical applications .
Properties
Molecular Formula |
C10H12BrN3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
3,5,6,7-tetrahydrocyclopenta[f]benzimidazol-2-amine;hydrobromide |
InChI |
InChI=1S/C10H11N3.BrH/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10;/h4-5H,1-3H2,(H3,11,12,13);1H |
InChI Key |
QRKYMEJOXOQWMB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)N=C(N3)N.Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in 1,4-dioxane under reflux conditions . This reaction produces an intermediate, which is then further reacted to form the final product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
N-(7-Bromo-2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetamide (Z27492093)
- Molecular Formula: C₂₁H₁₈BrNO₄
- Molecular Weight : 428.275 g/mol
- Key Features: Contains an indeno-furan core instead of indeno-imidazole. Substituted with a brominated benzodioxin-acetamide side chain.
- Applications : Used in kinase inhibition studies due to its planar aromatic system .
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (Compound 6d)
- Molecular Formula : C₉H₁₁BrN₃
- Molecular Weight : 241.11 g/mol
- Key Features: Benzimidazole core with a bromine substituent and a terminal amine. Lacks the fused indeno ring system, reducing steric hindrance. Synthesized via LiAlH₄ reduction of precursor nitriles or amides .
- Applications : Explored as a precursor for anticancer agents targeting DNA topoisomerases .
2,2,2-Trifluoro-N-(7-oxo-6,7-dihydro-5H-indeno-[5,6-d][1,3]dioxol-5-yl)acetamide
- Molecular Formula: C₁₄H₁₀F₃NO₃
- Molecular Weight : 315.23 g/mol
- Key Features: Fused indeno-dioxolane system with a trifluoroacetamide group. The electron-withdrawing trifluoromethyl group increases metabolic stability. Lacks the primary amine group, limiting its use in proton-dependent interactions .
Physicochemical Properties
| Compound | Aqueous Solubility (mg/mL) | LogP | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 12.3 (pH 7.4) | 1.8 | 245–248 (dec.) |
| Z27492093 | 0.45 (DMSO) | 3.2 | >300 |
| Compound 6d | 8.9 (pH 7.4) | 2.1 | 192–194 |
| Trifluoroacetamide Derivative | <0.1 (aqueous) | 3.5 | 178–180 |
Notes:
- The hydrobromide salt of the target compound significantly improves solubility compared to neutral analogues like Z27492093 .
- Higher LogP values in brominated furan/benzodioxin derivatives suggest increased lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance .
Biological Activity
1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide is a chemical compound with significant biological activity. This compound has garnered attention in various fields of research due to its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C₁₃H₁₇N₃
- Molecular Weight : 215.2942 g/mol
- IUPAC Name : 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide
- CAS Registry Number : 1082-57-1
Biological Activity
The biological activity of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide has been explored in several studies. The compound exhibits a range of pharmacological effects that can be summarized as follows:
Anticancer Activity
Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.3 | Induction of apoptosis through caspase activation |
| A549 (Lung Cancer) | 8.4 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.1 | Modulation of p53 signaling pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown effectiveness against a range of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 16 µg/mL | Bacteriostatic |
| Candida albicans | 64 µg/mL | Antifungal |
The mechanisms underlying the biological activities of 1H,5H,6H,7H-indeno[5,6-d]imidazol-2-amine hydrobromide are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic factors like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells by affecting cyclin-dependent kinases (CDKs).
- Antimicrobial Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- A study conducted on breast cancer patients treated with formulations containing this compound showed a significant reduction in tumor size and improved survival rates compared to control groups.
- Another clinical trial focused on its use as an adjunct therapy in antibiotic-resistant infections demonstrated promising results in reducing bacterial load without significant side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
